molecular formula C11H13BO5 B13152167 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid

1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid

Cat. No.: B13152167
M. Wt: 236.03 g/mol
InChI Key: SUELWNNXFVLXGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds under controlled conditions . The specific synthetic route may vary, but common steps include:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

Properties

Molecular Formula

C11H13BO5

Molecular Weight

236.03 g/mol

IUPAC Name

3-(1-hydroxy-5-methoxy-3H-2,1-benzoxaborol-7-yl)propanoic acid

InChI

InChI=1S/C11H13BO5/c1-16-9-4-7(2-3-10(13)14)11-8(5-9)6-17-12(11)15/h4-5,15H,2-3,6H2,1H3,(H,13,14)

InChI Key

SUELWNNXFVLXGI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2CCC(=O)O)OC)O

Origin of Product

United States

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